molecular formula C20H24N8O B10993369 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10993369
M. Wt: 392.5 g/mol
InChI Key: CDUIPORRSDEGBI-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a pyrimidine ring, and a tetrazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The piperidine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or tetrazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of pyrimidine, piperidine, and tetrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H24N8O/c1-13-10-14(2)22-20(21-13)28-9-5-7-16(12-28)19(29)23-17-8-4-6-15(11-17)18-24-26-27(3)25-18/h4,6,8,10-11,16H,5,7,9,12H2,1-3H3,(H,23,29)

InChI Key

CDUIPORRSDEGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C

Origin of Product

United States

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